molecular formula C17H18O5 B3082403 3'-deoxy-4-O-methylsappanol CAS No. 112408-68-1

3'-deoxy-4-O-methylsappanol

Cat. No. B3082403
CAS RN: 112408-68-1
M. Wt: 302.32 g/mol
InChI Key: NRDMATSOBGRQDO-DLBZAZTESA-N
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Description

3’-Deoxy-4-O-methylsappanol is a phenolic compound . It is a new 3-benzylchroman derivative that was isolated from Sappan Lignum . This compound shows moderate cytotoxicities against cultured human melanoma HMV-II cells with an IC50 value of 872.0 uM ± 2.4 .


Synthesis Analysis

The method for preparing in vivo formulation of 3’-Deoxy-4-O-methylsappanol involves taking μL DMSO stock solution, next adding μL PEG300, mixing and clarifying, next adding μL Tween 80, mixing and clarifying, next adding μL ddH2O, and mixing and clarifying .


Molecular Structure Analysis

The molecular formula of 3’-Deoxy-4-O-methylsappanol is C17H18O5 . The high-resolution mass spectrum (MS) of this compound revealed this molecular formula .


Chemical Reactions Analysis

3’-Deoxy-4-O-methylsappanol shows cytotoxicity against melanoma HMV II cell (IC50=50.4 μM) and has significant anti-melanogenic activities (EC50=72 μM) .


Physical And Chemical Properties Analysis

3’-Deoxy-4-O-methylsappanol is obtained as colorless needles . It has a melting point of 100-101 °C . The compound is optically active with a specific rotation of +40.7° in methanol .

Scientific Research Applications

Immunosuppressive Properties

Sappan Lignum, from which 3’-Deoxy-4-O-methylsappanol is derived, has been traditionally used in Traditional Chinese Medicine (TCM) for activating blood circulation and removing stasis. Recent research has revealed that the extract of Sappan Lignum possesses immunosuppressive properties . This suggests that 3’-Deoxy-4-O-methylsappanol could be explored further as an immunomodulatory agent.

Antimicrobial Activity

Natural products often harbor antimicrobial potential. Researchers could investigate whether 3’-Deoxy-4-O-methylsappanol exhibits antibacterial, antifungal, or antiviral effects.

Future Directions

The future directions for the research on 3’-Deoxy-4-O-methylsappanol could include further exploration of its chemical diversity, potential applications in medicine due to its cytotoxicity against melanoma cells, and its significant anti-melanogenic activities . More research is needed to fully understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

Target of Action

The primary target of 3’-Deoxy-4-O-methylsappanol is melanoma HMV II cells . This compound shows cytotoxicity against these cells . Melanoma cells are responsible for melanoma, a type of skin cancer. The compound’s interaction with these cells plays a crucial role in its mechanism of action.

Mode of Action

3’-Deoxy-4-O-methylsappanol interacts with melanoma HMV II cells, exhibiting cytotoxicity . It also has significant anti-melanogenic activities

Biochemical Pathways

Given its anti-melanogenic activity, it can be inferred that it may influence the pathways related to melanin synthesis . Melanin is a pigment responsible for the color of the skin, hair, and eyes. By affecting these pathways, the compound could potentially alter melanin production, leading to its anti-melanogenic effects.

Result of Action

3’-Deoxy-4-O-methylsappanol shows cytotoxicity against melanoma HMV II cells and has significant anti-melanogenic activities . This suggests that the compound may lead to cell death in melanoma cells and reduce melanin production, potentially leading to a decrease in the progression of melanoma.

properties

IUPAC Name

(3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-21-16-14-7-6-13(19)8-15(14)22-10-17(16,20)9-11-2-4-12(18)5-3-11/h2-8,16,18-20H,9-10H2,1H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDMATSOBGRQDO-DLBZAZTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131312
Record name (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Deoxy-4-O-methylsappanol

CAS RN

112408-68-1
Record name (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112408-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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